(S)-1-Boc-2-(4-trifluoromethylbenzyl)-2-pyrrolidinecarboxylic acid
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Overview
Description
1-(tert-butoxycarbonyl)-2-{[4-(trifluoromethyl)phenyl]methyl}pyrrolidine-2-carboxylic acid is a complex organic compound that belongs to the class of pyrrolidine carboxylic acids. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a trifluoromethyl-substituted phenyl group, and a pyrrolidine ring. Such compounds are often used in organic synthesis and pharmaceutical research due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(tert-butoxycarbonyl)-2-{[4-(trifluoromethyl)phenyl]methyl}pyrrolidine-2-carboxylic acid typically involves multiple steps:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of the Trifluoromethyl-Substituted Phenyl Group: This step may involve nucleophilic substitution or other coupling reactions.
Protection with the Boc Group: The tert-butoxycarbonyl group is introduced using Boc anhydride in the presence of a base.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic routes to maximize yield and purity. This may include the use of automated synthesis equipment and stringent reaction control conditions.
Chemical Reactions Analysis
Types of Reactions
1-(tert-butoxycarbonyl)-2-{[4-(trifluoromethyl)phenyl]methyl}pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This may involve the use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents or organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(tert-butoxycarbonyl)-2-{[4-(trifluoromethyl)phenyl]methyl}pyrrolidine-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(tert-butoxycarbonyl)-2-{[4-(trifluoromethyl)phenyl]methyl}pyrrolidine-2-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The trifluoromethyl group can enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 1-(tert-butoxycarbonyl)-2-{[4-methylphenyl]methyl}pyrrolidine-2-carboxylic acid
- 1-(tert-butoxycarbonyl)-2-{[4-chlorophenyl]methyl}pyrrolidine-2-carboxylic acid
Uniqueness
1-(tert-butoxycarbonyl)-2-{[4-(trifluoromethyl)phenyl]methyl}pyrrolidine-2-carboxylic acid is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This can influence the compound’s reactivity, stability, and interactions with other molecules.
Properties
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-2-[[4-(trifluoromethyl)phenyl]methyl]pyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22F3NO4/c1-16(2,3)26-15(25)22-10-4-9-17(22,14(23)24)11-12-5-7-13(8-6-12)18(19,20)21/h5-8H,4,9-11H2,1-3H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZVYODUEBIJKKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1(CC2=CC=C(C=C2)C(F)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22F3NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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